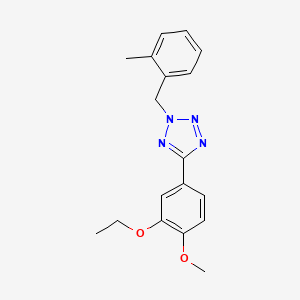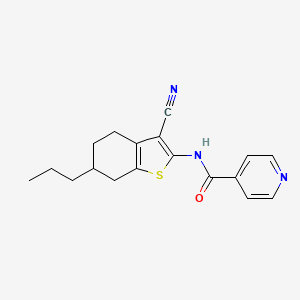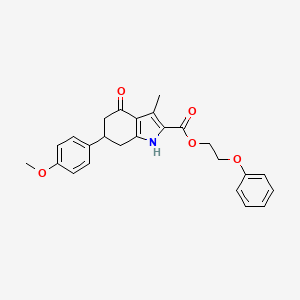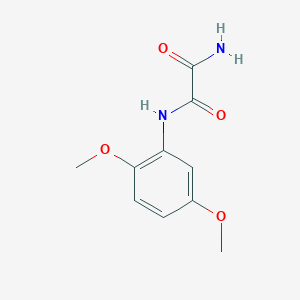![molecular formula C26H27NO4 B4599068 3-METHYL-1-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4599068.png)
3-METHYL-1-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
Overview
Description
3-METHYL-1-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound featuring a pyrrolidine ring, a phenyl group, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, including the formation of the pyrrolidine ring and the attachment of the phenyl and chromenone groups. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Attachment of the Phenyl Group: This step often involves Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Formation of the Chromenone Structure: This can be synthesized through various methods, including cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-METHYL-1-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-METHYL-1-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-METHYL-1-OXO-2-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-1,5-DIHYDROBENZO[4,5]IMIDAZO[1,2-A]PYRIDINE-4-CARBONITRILE
- 4-PHENYL-5-(TRIFLUOROMETHYL)PYRROLIDIN-2-ONE
Uniqueness
3-METHYL-1-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its combination of a pyrrolidine ring, a phenyl group, and a chromenone structure. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
3-methyl-1-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-17-14-23(25-20-6-2-3-7-21(20)26(29)31-24(25)15-17)30-16-22(28)18-8-10-19(11-9-18)27-12-4-5-13-27/h8-11,14-15H,2-7,12-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOXOAGPDYHYQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC=C(C=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-5-propyl-3-isoxazolecarboxamide](/img/structure/B4599010.png)
![2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4599030.png)
![ethyl 1-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4599033.png)
![N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)-4-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4599041.png)

![5-allyl-3-amino-N-(4-bromophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4599050.png)

![N-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4599075.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopropylthiourea](/img/structure/B4599085.png)
![4-(4-chlorobenzyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4599089.png)
![4-(benzyloxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4599091.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4599094.png)
